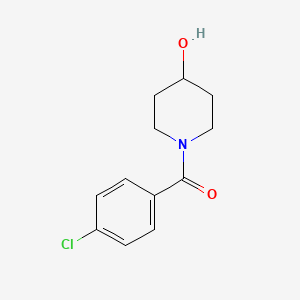

![molecular formula C16H10ClNO2S B2575919 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione CAS No. 568550-95-8](/img/structure/B2575919.png)

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

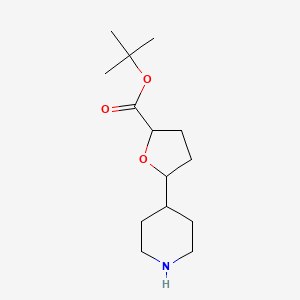

The compound “1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione” is a chemical compound with the molecular formula C16H10ClNO2S and a molecular weight of 315.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical state of “this compound” is solid . It has a predicted melting point of 223.44°C, a predicted boiling point of approximately 459.7°C at 760 mmHg, a predicted density of approximately 1.5 g/cm3, and a predicted refractive index of n20D 1.72 .Scientific Research Applications

Luminescent Polymer Development

Highly Luminescent Polymers Containing Pyrrolo[3,4-c]pyrrole-1,4-dione Chromophore Research has led to the development of polymers with the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence and high quantum yields. These polymers are soluble in common organic solvents and show potential for use in electronic applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).

Corrosion Inhibition

1H-Pyrrole-2,5-Dione Derivatives as Corrosion Inhibitors Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione, have been synthesized and found to effectively inhibit carbon steel corrosion in hydrochloric acid. They act as mixed-type inhibitors, and their efficacy is supported by electrochemical and thermodynamic data (Zarrouk et al., 2015).

Photoluminescent Polymers

New Photoluminescent Conjugated Polymers with Pyrrolo[3,4-c]pyrrole Units A series of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units have been synthesized. These polymers are noted for their strong photoluminescence and potential for electronic applications, with good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Synthesis and Properties of Derivatives

Synthesis and Properties of Pyrrolo[3,2-b]pyrrole-1,4-Diones This research focuses on the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, examining their structural ordering, luminescence, and potential for use in applications like thin films. Photophysical measurements indicate low radiative rates, which align with theoretical predictions (Gendron et al., 2014).

Metallo-Supramolecular Polymers

Zn2+/Cd2+-Directed Self-Assembled Metallo-Supramolecular Polymers This study introduces polymers based on 1,4-diketo-pyrrolo[3,4-c]pyrrole derivatives, showing strong visible absorption and potential for electronic applications. The polymers demonstrate low band gaps, indicating their suitability for use in devices like solar cells (Chen et al., 2014).

Deeply Colored Polymers

Deeply Colored Polymers with IsoDPP Units Research into polymers containing isoDPP units has resulted in deeply colored materials with good solubility in organic solvents. Their molecular weights and solubility properties suggest potential applications in areas like pigmentation and coatings (Welterlich, Charov, & Tieke, 2012).

Synthesis of Novel Compounds

Synthesis of Novel Red-Emitting Alternating Copolymers This paper discusses the synthesis of novel copolymers with red-emitting properties, suitable for use in electroluminescent devices. Their high electron affinity and thermal stability make them promising candidates for red emitters in polymer light-emitting diodes (Cao et al., 2006).

Solubility and Solvent Effects

Solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in Various Solvents This study examines the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in a range of solvents, providing insights into its solubility behavior and potential applications in various solvent systems (Li, Li, Gao, & Lv, 2019).

properties

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylphenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2S/c17-11-5-7-12(8-6-11)21-14-4-2-1-3-13(14)18-15(19)9-10-16(18)20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVQRBCEYPFUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-morpholin-4-ylsulfonyl-N-[4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2575836.png)

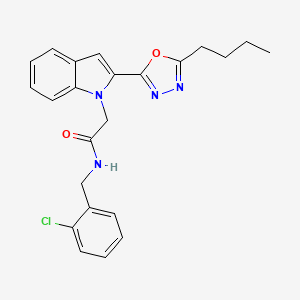

![3-((3,5-dimethoxybenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2575837.png)

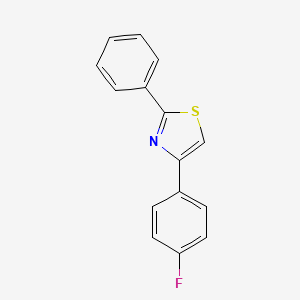

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2575838.png)

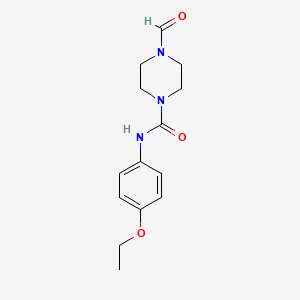

![N~4~-(4-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2575840.png)

![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)

![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/no-structure.png)

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)